molecular formula C16H23N3O4S B1375857 6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate CAS No. 1279816-50-0

6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate

Cat. No.: B1375857
CAS No.: 1279816-50-0
M. Wt: 353.4 g/mol
InChI Key: PFIFWKMQZMQGAF-UHFFFAOYSA-N
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Description

6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate is a pyrido-pyrimidine derivative characterized by a bicyclic core structure fused with pyrimidine and pyridine rings. Key structural features include:

  • Ethyl ester at the 4-position, contributing to hydrophobicity and reactivity.
  • Methylthio group at the 2-position, introducing sulfur-based electronic effects and modulating intermolecular interactions.
  • 7,8-Dihydro configuration, which reduces aromaticity and impacts conformational flexibility.

This compound belongs to a class of heterocyclic molecules with broad relevance in medicinal chemistry due to their structural similarity to nucleic acid components (e.g., pyrimidines) and bioactivity .

Properties

IUPAC Name

6-O-tert-butyl 4-O-ethyl 2-methylsulfanyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-6-22-13(20)12-10-9-19(15(21)23-16(2,3)4)8-7-11(10)17-14(18-12)24-5/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIFWKMQZMQGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1CN(CC2)C(=O)OC(C)(C)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrido[4,3-D]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The tert-butyl, ethyl, and methylthio groups are introduced through alkylation reactions using reagents like tert-butyl bromide, ethyl iodide, and methylthiol, respectively.

    Esterification: The dicarboxylate groups are typically introduced via esterification reactions using alcohols and acid chlorides under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrido[4,3-D]pyrimidine core, potentially leading to dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides and nucleophiles such as amines or thiols are typical reagents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The pyrido[4,3-D]pyrimidine core is a common motif in many bioactive molecules.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrido-Pyrimidine Derivatives

Compound Name Core Structure Substituents (Position) Key Features Reference
6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate Pyrido[4,3-d]pyrimidine 6-tert-butyl, 4-ethyl, 2-methylthio Sulfur-containing substituent; dihydro core enhances flexibility.
6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate Pyrido[4,3-d]pyrimidine 6-benzyl, 4-ethyl, 2-chloro Chlorine substituent increases electrophilicity; fully saturated core.
TERT-BUTYL 2,4-DICHLORO-7,8-DIHYDROPYRIDO[4,3-D]PYRIMIDINE-6(5H)-CARBOXYLATE Pyrido[4,3-d]pyrimidine 6-tert-butyl, 2,4-dichloro Dichloro substitution enhances reactivity; lacks sulfur functionality.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 5,6-diethyl, 8-cyano, 7-(4-nitrophenyl) Nitrophenyl and cyano groups confer strong electron-withdrawing effects.

Functional Group Impact

  • Sulfur vs.
  • Ester Variations : Ethyl and tert-butyl esters balance lipophilicity and steric hindrance, affecting solubility and metabolic pathways compared to benzyl esters (e.g., ).

Computational and Bioactivity Insights

  • Graph-Based Similarity Analysis : Structural alignment using graph-theoretical methods (e.g., ) highlights the pyrido-pyrimidine core as a critical pharmacophore shared with bioactive compounds like kinase inhibitors.
  • Bioactivity Inference: While direct bioactivity data for the target compound is unavailable, pyrido-pyrimidines with chloro or methylthio substituents are known for antiviral and anticancer properties .

Biological Activity

6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action based on diverse sources.

Chemical Structure and Synthesis

The compound features a pyrido[4,3-D]pyrimidine core with various substituents that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization and alkylation processes to introduce tert-butyl, ethyl, and methylthio groups. Esterification reactions are employed to form the dicarboxylate functionalities .

Chemical Formula

  • Molecular Formula : C16H23N3O4S
  • CAS Number : 1279816-50-0

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrido[4,3-D]pyrimidines possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) in the range of 50 μg/mL for Gram-positive and Gram-negative bacteria .

Anticancer Properties

In vitro studies have reported that compounds related to 6-tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine exhibit cytotoxic effects against cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against melanoma and leukemia cell lines . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound may act as an enzyme inhibitor. For instance, studies have indicated that similar pyrido compounds can inhibit glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes including metabolism and cell cycle regulation. Compounds in this class have shown IC50 values as low as 140 nM against GSK-3β activity .

The biological activity of 6-tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine is attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound's structure allows it to fit into active sites or binding pockets of enzymes or receptors.
  • Signal Modulation : It may alter receptor signaling pathways, affecting downstream cellular responses.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various pyrido derivatives including this compound against Staphylococcus aureus and Escherichia coli. Results indicated promising antibacterial activity with MIC values comparable to standard antibiotics.
  • Cytotoxicity Assessment : In another study focusing on cancer cells, derivatives were tested for their ability to induce apoptosis in human leukemia cells. The results showed significant cytotoxicity with IC50 values indicating effective inhibition at sub-micromolar concentrations.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialS. aureus50 μg/mL
AntimicrobialE. coli50 μg/mL
CytotoxicityHuman leukemia cells~140 nM
Enzyme InhibitionGSK-3β~140 nM

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how are intermediates characterized?

The compound can be synthesized via a multi-step protocol involving refluxing precursors in reactive solvents like POCl₃, followed by recrystallization (e.g., ethanol). Intermediate characterization typically employs 1^1H NMR and 13^13C NMR to confirm regiochemistry, IR spectroscopy for functional group analysis, and HRMS to validate molecular mass. For example, analogous pyridopyrimidine derivatives were synthesized using POCl₃ under reflux for 3 hours, yielding crystallographically validated structures .

Q. Which spectroscopic techniques are critical for structural confirmation?

Structural elucidation requires a combination of:

  • NMR : 1^1H NMR (DMSO-d₆) identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm), while 13^13C NMR confirms carbonyl carbons (e.g., ester groups at ~165 ppm) .
  • HRMS : Validates molecular formula (e.g., observed vs. calculated mass accuracy within ±5 ppm) .
  • IR : Detects key bonds like C=O (1700–1750 cm⁻¹) and S–CH₃ (650–750 cm⁻¹) .

Q. How is purity assessed during synthesis?

Purity is determined via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) and comparison to reference standards. Impurity profiling may involve LC-MS to identify byproducts like unreacted intermediates or hydrolysis derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, POCl₃) enhance electrophilic substitution in pyrimidine ring formation .
  • Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
  • Temperature control : Reflux durations (3–6 hours) balance reaction completion vs. decomposition .
  • Monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. X-ray conformers) are addressed by:

  • Dynamic NMR : Detects rotational barriers in tert-butyl groups.
  • DFT calculations : Compare theoretical and experimental NMR shifts .
  • Variable-temperature crystallography : Identifies temperature-dependent conformational changes .

Q. How is crystallographic data utilized to validate molecular geometry?

Single-crystal X-ray diffraction confirms bond lengths, angles, and stereochemistry. For example, crystallography of analogous compounds revealed planar pyrimidine rings and chair conformations in dihydro regions, critical for docking studies .

Q. What methodologies link this compound’s structure to potential biological activity?

  • QSAR modeling : Correlates substituents (e.g., methylthio groups) with bioactivity.
  • Docking simulations : Pyrimidine cores are docked into enzyme active sites (e.g., kinase inhibitors).
  • In vitro assays : Test cytotoxicity or enzyme inhibition, guided by pyrimidine’s role in nucleic acid analogs .

Q. How are impurities identified and quantified during scale-up?

  • LC-HRMS : Identifies trace impurities (e.g., sulfoxide derivatives from methylthio oxidation).
  • Stability studies : Accelerated degradation (40°C/75% RH) monitors hydrolytic byproducts like free carboxylic acids .

Methodological and Theoretical Frameworks

Q. How do theoretical frameworks guide experimental design for derivatives?

Research is often anchored in:

  • Retrosynthetic analysis : Breaks down the molecule into accessible precursors (e.g., tert-butyl esters).
  • Hammett plots : Predict electronic effects of substituents on reactivity.
  • Kinetic studies : Determine rate-limiting steps (e.g., cyclization vs. ester hydrolysis) .

Q. What advanced techniques validate stereochemical outcomes in derivatives?

  • Chiral HPLC : Resolves enantiomers of asymmetric analogs.
  • VCD (Vibrational Circular Dichroism) : Confirms absolute configuration.
  • NOESY NMR : Detects spatial proximity of protons in rigid structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate

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